molecular formula C24H24FNO3 B1664811 Nfps CAS No. 405225-21-0

Nfps

Cat. No.: B1664811
CAS No.: 405225-21-0
M. Wt: 393.4 g/mol
InChI Key: FDORQEIHOKEJNX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

NFPS, or N[3-(4’-fluorophenyl)-3-(4’-phenylphenoxy)propyl]sarcosine, is a selective persistent inhibitor of glycine transport . Its primary targets are the GLYT1 subtypes of glycine transporters . These transporters are co-localized with NMDA receptors and are thought to regulate glycine concentrations at excitatory synapses .

Mode of Action

This compound inhibits glycine transport by interacting with the GLYT1a, b, and c subtypes of glycine transporters . The inhibition of glycine transport by this compound is time and concentration-dependent and persists after washout of this compound from the bath solution, suggesting that the inhibition by this compound is long-lasting .

Biochemical Pathways

The inhibition of glycine transport by this compound affects the regulation of glycine concentrations within excitatory synapses . This may influence the activation properties of NMDA receptor activity, as glycine is a co-agonist with glutamate at the NMDA subtype of glutamate receptor .

Pharmacokinetics

It is known that this compound exhibits a long-lasting inhibition of glycine transport . This suggests that this compound may have a prolonged presence in the system, potentially leading to sustained effects.

Result of Action

The inhibition of glycine transport by this compound can influence the activation properties of NMDA receptor activity . This could potentially lead to changes in neuronal signaling and synaptic plasticity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound and the duration of its exposure can affect the degree of glycine transport inhibition . Additionally, the presence of other molecules that interact with glycine transporters could potentially influence the action of this compound.

Preparation Methods

The synthesis of N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine involves several steps:

Chemical Reactions Analysis

N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine is unique compared to other glycine transporter inhibitors due to its high selectivity and non-competitive inhibition mechanism. Similar compounds include:

N- [3- ( [1,1-Biphenyl]-4-yloxy)-3- (4-fluorophenyl)propyl]-N-methylglycine stands out due to its potent neuroprotective effects and potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18/h2-14,23H,15-17H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDORQEIHOKEJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415522
Record name NFPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405225-21-0
Record name NFPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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